4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
Description
Evolution of Organoboron Chemistry in Synthetic Methodologies
The field of organoboron chemistry dates back to 1860 when boronic acids were first synthesized by Edward Frankland. nih.gov However, for many decades, the chemistry of these compounds remained relatively unexplored. The landscape of organic synthesis was profoundly changed by the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration, which provided a simple and effective route to organoboranes. This discovery was a watershed moment, transforming organoboron compounds from chemical curiosities into mainstream synthetic reagents. A further monumental leap occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, has become one of the most powerful and widely used transformations in modern organic chemistry, earning its developers the Nobel Prize in Chemistry in 2010.
The Unique Role of Arylboronic Acids as Chemical Building Blocks
Arylboronic acids possess a unique combination of properties that make them exceptional building blocks in synthesis. They are typically crystalline solids that are stable to air and moisture, making them easy to handle and store. nih.gov Their utility stems from the versatile reactivity of the carbon-boron bond. Under the catalysis of transition metals like palladium, this bond undergoes transmetalation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govchemrxiv.org This reactivity is harnessed in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Heck reactions, allowing for the construction of complex molecular architectures from simpler precursors. chemrxiv.org Furthermore, the boronic acid group itself is considered relatively non-toxic and can be degraded to boric acid, a naturally occurring compound. nih.gov
Contextualizing Substituted Phenylboronic Acids within Contemporary Research
The true versatility of arylboronic acids is realized through the introduction of various substituents onto the phenyl ring. By modifying the electronic and steric properties of the arylboronic acid, chemists can fine-tune the reactivity of the molecule and introduce specific functionalities into the target structure. Substituted phenylboronic acids are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to strategically place functional groups on the boronic acid partner is a cornerstone of modern drug discovery and process development, enabling the rapid generation of molecular libraries to explore structure-activity relationships (SAR). chemrxiv.org
Overview of Halogenated and Benzyloxy-Substituted Aryl Systems
Among the vast array of possible substitutions, halogen and benzyloxy groups are of particular importance in the design of functional molecules.
Halogenated Aryl Systems: The incorporation of halogen atoms (F, Cl, Br, I) into aryl rings is a common strategy in medicinal chemistry. Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine, in particular, is often introduced to block metabolic oxidation sites or to alter the acidity of nearby functional groups. Chlorine atoms can also influence electronic properties and provide a handle for further synthetic transformations. Halogenated phenylboronic acids are therefore valuable reagents for introducing these features into complex targets.
Benzyloxy-Substituted Aryl Systems: The benzyloxy group (benzyl ether) is frequently employed in organic synthesis and medicinal chemistry. nih.gov It serves as a robust protecting group for phenols, masking their reactivity under a wide range of conditions while being readily removable when needed. Moreover, the benzyloxy motif itself is a common structural feature in many biologically active compounds and can participate in crucial binding interactions with biological targets.
Rationale for Investigating 4-Benzyloxy-5-chloro-2-fluorophenylboronic Acid
The compound 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid emerges as a highly functionalized and synthetically valuable building block. The rationale for its investigation is rooted in the strategic combination of its distinct substituents, each conferring specific and desirable properties.
Boronic Acid Group: This functional group is the cornerstone of its utility, enabling its participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
Fluorine and Chlorine Atoms: The presence of two different halogens on the phenyl ring offers a nuanced modulation of the molecule's electronic properties. The ortho-fluorine atom can influence the reactivity of the boronic acid and introduce a common feature for enhancing metabolic stability or binding affinity in drug candidates. The adjacent chlorine atom further modifies the electronic landscape and provides an additional site for potential chemical modification.
Benzyloxy Group: Positioned para to the boronic acid, the benzyloxy group acts as a protected phenol (B47542). This allows for complex synthetic sequences to be performed on other parts of a molecule without affecting a potentially sensitive hydroxyl group. The benzyl (B1604629) group can be removed in a later step to reveal the phenol, which can be a key pharmacophore or a point for further functionalization.
In essence, 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is a pre-functionalized, multi-tool reagent. It allows synthetic chemists to introduce a complex aryl fragment—containing a protected phenol and two distinct halogen atoms—in a single, predictable step via cross-coupling chemistry. This makes it a highly attractive intermediate for the efficient construction of complex molecules, particularly in the fields of pharmaceutical and materials science research.
Chemical Data for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
| Identifier | Value |
|---|---|
| CAS Number | 2121512-45-4 aobchem.com |
| Molecular Formula | C₁₃H₁₁BClFO₃ aobchem.com |
| MDL Number | MFCD29088280 aobchem.com |
| Property | Value |
|---|---|
| Molecular Weight | 280.49 g/mol |
| Appearance | Solid cymitquimica.com |
| Purity | ≥97% aobchem.com |
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOKMDXFGYJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 5 Chloro 2 Fluorophenylboronic Acid and Its Precursors
Classical Approaches to Arylboronic Acid Synthesis
Traditional methods for the formation of carbon-boron bonds often rely on the reaction of an organometallic species with a boron electrophile. These approaches are foundational in the synthesis of arylboronic acids.
Electrophilic Borylation of Arylmetal Intermediates
A cornerstone of arylboronic acid synthesis is the borylation of aryl-metal intermediates. This typically involves the reaction of an organolithium or a Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. georganics.skchemicalbook.com
The synthesis of arylboronic acids from aryl halides can be achieved through the formation of a Grignard reagent. echemi.com For a precursor to 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, a suitably substituted halogenated phenol (B47542) would be the starting point. The phenolic hydroxyl group typically requires protection before the Grignard formation. The general sequence involves:
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of a precursor like 4-bromo-2-chloro-5-fluorophenol (B1466096) would be protected, for instance, as a benzyloxy ether.
Grignard Reagent Formation: The resulting aryl halide is reacted with magnesium metal to form the corresponding Grignard reagent.
Borylation: The Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. google.com
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final arylboronic acid.
Direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions of the aryl group to the boron center. google.com This can be mitigated by using an excess of the trialkylborate. google.com
Table 1: Grignard Reagent Mediated Borylation
| Step | Reagents and Conditions | Purpose |
| 1 | Aryl Halide, Mg, Anhydrous Ether/THF | Formation of Arylmagnesium Halide |
| 2 | Trialkyl Borate (e.g., B(OMe)₃), -78 °C to RT | Electrophilic trapping of the Grignard reagent |
| 3 | Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis of the boronate ester to the boronic acid |
Lithium-halogen exchange is a powerful and often very rapid method for the preparation of aryllithium reagents from aryl halides, which can then be borylated. harvard.eduias.ac.in This method is particularly useful for introducing a boronic acid group at a specific position. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. harvard.edu
For the synthesis of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, a precursor such as 1-(benzyloxy)-2-chloro-4-fluoro-5-iodobenzene could be employed. The iodine atom would selectively undergo lithium-halogen exchange upon treatment with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.gov The resulting aryllithium species is then quenched with a trialkyl borate. chemicalbook.com
This strategy offers high regioselectivity, as the position of the boronic acid group is determined by the initial position of the most reactive halogen. The extremely fast nature of this reaction allows it to be performed at very low temperatures, which helps to avoid side reactions. harvard.edu
Table 2: Lithium-Halogen Exchange for Borylation
| Precursor Halogen | Alkyllithium Reagent | Typical Conditions | Product |
| Aryl Iodide | n-BuLi or t-BuLi | THF or Et₂O, -78 °C | Aryllithium |
| Aryl Bromide | n-BuLi or t-BuLi | THF or Et₂O, -78 °C | Aryllithium |
Directed Ortho-Metalation (DoM) Strategies with Substituted Arenes
Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group. acs.org
Various functional groups can act as DMGs, coordinating to the lithium reagent and directing deprotonation to the adjacent ortho position. organic-chemistry.org For a molecule with the substitution pattern of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, the benzyloxy group (or a precursor methoxy (B1213986) group) could potentially act as a directing group. However, the presence of multiple substituents complicates the regioselectivity. The directing ability of common groups follows a general hierarchy.
In the context of the target molecule's precursor, the benzyloxy group is a moderate directing group. The fluorine atom is also known to be a moderate ortho-directing group. The chloro group is a weaker directing group. The interplay of these groups would determine the site of lithiation. For instance, in a precursor like 1-(benzyloxy)-4-chloro-2-fluorobenzene, the fluorine and benzyloxy groups would compete to direct the metalation. Often, the most acidic proton, influenced by both steric and electronic factors, is abstracted.
Transition Metal-Catalyzed Borylation Protocols
In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of arylboronic acids, often offering milder reaction conditions and broader functional group tolerance. rsc.orgresearchgate.net The most common methods involve the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, a reaction often referred to as Miyaura borylation. acsgcipr.org
This approach would involve reacting a precursor, such as 1-(benzyloxy)-2-chloro-5-bromo-4-fluorobenzene or 1-(benzyloxy)-2-chloro-4-fluoro-5-iodobenzene, with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. researchgate.net
Iridium-catalyzed C-H borylation has also become a prominent method for the direct conversion of C-H bonds to C-B bonds. mdpi.comresearchgate.net This reaction is typically directed by steric factors, favoring borylation at the least hindered position. rsc.org However, directing groups can be employed to achieve ortho-selectivity. mdpi.comnih.gov For a precursor to 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, the benzyloxy group could potentially direct the iridium catalyst to an adjacent C-H bond, although the electronic and steric effects of the other substituents would significantly influence the outcome.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Grignard Reagent Borylation | Well-established, uses readily available starting materials. | Requires protection of acidic protons, can have issues with multiple additions. |
| Lithium-Halogen Exchange | High regioselectivity, very fast reaction rates at low temperatures. | Requires cryogenic temperatures, sensitive to moisture and air. |
| Directed Ortho-Metalation | Excellent regiocontrol for ortho-functionalization. | Requires a suitable directing group, strong bases can be incompatible with some functional groups. |
| Transition Metal-Catalyzed Borylation | High functional group tolerance, milder reaction conditions. | Catalyst and ligand costs can be high, potential for metal contamination in the product. |
Palladium-Catalyzed Direct Borylation of Aryl Halides
Palladium-catalyzed borylation, particularly the Miyaura borylation, stands as a cornerstone for the synthesis of arylboronic acids and their esters from aryl halides. This methodology is renowned for its high efficiency, functional group tolerance, and broad substrate scope.
Optimization of Ligand Systems for Substituted Arenes
The success of palladium-catalyzed borylation is heavily reliant on the choice of ligand, which influences the catalytic activity, stability, and selectivity. For sterically hindered and electronically diverse substrates like the precursors to 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, the optimization of the ligand system is paramount.
Buchwald and Fu have pioneered the development of highly effective biaryl monophosphine ligands that are instrumental in the borylation of challenging aryl chlorides and bromides. organic-chemistry.orgorganic-chemistry.org Ligands such as SPhos, XPhos, and their derivatives have demonstrated remarkable efficacy in promoting the oxidative addition of aryl halides to the palladium(0) center, a critical step in the catalytic cycle. For electron-rich aryl halides, which can be challenging substrates, dicyclohexylphosphino biphenyl (B1667301) ligands have been shown to provide higher conversions and yields compared to their diphenyl- or di-tert-butylphosphino counterparts. nih.gov The steric bulk and electron-donating properties of these ligands facilitate the formation of the active catalytic species and promote efficient reductive elimination.
Recent advancements have also highlighted the utility of indolyl phosphine (B1218219) ligands, which offer significant steric and electronic tunability. organic-chemistry.org These air-stable ligands, in combination with palladium precursors, have proven effective for the Suzuki-Miyaura coupling of unactivated aryl chlorides at very low catalyst loadings, a testament to their high activity. organic-chemistry.org For a polysubstituted substrate with both chloro and bromo groups, the choice of ligand would be crucial to achieve selective borylation at the more reactive C-Br bond while leaving the C-Cl bond intact.
Table 1: Comparison of Phosphine Ligands in Palladium-Catalyzed Borylation
| Ligand | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| SPhos | Aryl/Heteroaryl Iodides, Bromides, Chlorides | High activity, broad scope, low catalyst loading | nih.gov |
| XPhos | Aryl Chlorides | Effective for unactivated aryl chlorides | organic-chemistry.org |
| Dicyclohexylphosphino biphenyls | Electron-rich Aryl Bromides | High conversion and yield | nih.gov |
| Indolyl phosphines | Aryl Chlorides | Air-stable, highly tunable, effective at low catalyst loadings | organic-chemistry.org |
| BI-DIME | Sterically hindered Aryl Chlorides | Effective for challenging substrates | organic-chemistry.org |
Regioselective Considerations in Fluorinated and Chlorinated Substrates
The presence of both fluorine and chlorine atoms on the aromatic ring of the precursor introduces significant regioselective challenges. The directing effects of these halogens, in concert with the benzyloxy group, will dictate the position of borylation. In palladium-catalyzed C-H activation/functionalization reactions, the regioselectivity is often governed by a combination of steric and electronic factors. acs.orgnih.govrsc.org
For a substrate like 1-(benzyloxy)-2-bromo-4-chloro-5-fluorobenzene, the borylation is expected to occur at the carbon-bromine bond, as the C-Br bond is generally more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. The challenge lies in preventing competitive C-H borylation or activation of the C-Cl bond. The choice of catalyst and reaction conditions is critical to ensure high selectivity. Studies on meta-substituted arenes in palladium-catalyzed C-H activation have shown that functionalization typically occurs at the less sterically hindered ortho-position. acs.org In the context of direct C-H borylation, iridium catalysts often exhibit high regioselectivity based on steric hindrance. rsc.org
Other Metal-Catalyzed (Ni, Cu, Fe, Zn, Rh, Co, Ir) Borylation Routes
While palladium catalysis is dominant, the use of more earth-abundant and cost-effective metals is a growing area of research. Nickel, copper, and iron catalysts have emerged as viable alternatives for the borylation of aryl halides.
Nickel-Catalyzed Borylation: Nickel catalysts have shown great promise for the borylation of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed systems. semanticscholar.orgupenn.edu Nickel-based systems, often employing N-heterocyclic carbene (NHC) ligands, can effectively catalyze the borylation of a wide range of aryl chlorides with good functional group tolerance. semanticscholar.orgnih.gov For a precursor containing both chloro and bromo substituents, nickel catalysis could potentially offer a different selectivity profile compared to palladium.
Copper-Catalyzed Borylation: Copper-catalyzed borylation reactions are attractive due to the low cost and low toxicity of copper. researchgate.netrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. researchgate.netmdpi.com Copper(I) catalysts have been successfully employed for the borylation of aryl iodides and bromides. researchgate.net The mechanism is thought to involve a copper-boryl intermediate. researchgate.net For the synthesis of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid from a brominated precursor, a copper-catalyzed approach could be a cost-effective and efficient alternative to palladium.
Iron-Catalyzed Borylation: Iron is a highly abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for catalysis. digitellinc.com Iron-catalyzed Miyaura borylation of aryl chlorides and triflates has been developed, often requiring the pre-activation of the diboron reagent with an organolithium species. digitellinc.comacs.org This approach has the potential to broaden the scope of substrates amenable to borylation. bris.ac.uk Iron has also been shown to catalyze the borylation of aryl ethers via C-O bond cleavage, which could be a relevant consideration for a benzyloxy-substituted substrate. lookchem.com
Table 2: Overview of Other Metal-Catalyzed Borylation Reactions
| Metal Catalyst | Substrate | Key Features | Reference |
|---|---|---|---|
| Nickel | Aryl Chlorides | Effective for less reactive substrates, often uses NHC ligands | semanticscholar.orgupenn.edu |
| Copper | Aryl Iodides, Bromides | Low cost, mild conditions, good functional group tolerance | researchgate.netrsc.org |
| Iron | Aryl Chlorides, Triflates | Earth-abundant, requires pre-activation of diboron reagent | digitellinc.comacs.org |
| Iridium | Arenes (C-H borylation) | High regioselectivity based on sterics | rsc.org |
C-H Borylation Strategies for Precursor Synthesis
Direct C-H borylation is a powerful and atom-economical method for the synthesis of arylboronic esters, as it avoids the need for pre-functionalized aryl halides. Iridium-catalyzed C-H borylation is particularly well-established and typically exhibits high regioselectivity governed by steric factors. rsc.org For a substrate like 1-(benzyloxy)-4-chloro-2-fluorobenzene, iridium-catalyzed C-H borylation would likely occur at the least sterically hindered position, which is ortho to the benzyloxy group and meta to the chlorine and fluorine atoms.
The regioselectivity of iridium-catalyzed C-H borylation can be influenced by the ligand. nih.gov While bipyridine ligands are common, the use of phenanthroline-based ligands has also been explored. nih.gov The electronic properties of the substrate also play a role, with electron-rich arenes generally being more reactive. The benzyloxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, but in iridium-catalyzed C-H borylation, steric effects often dominate. Therefore, careful consideration of the steric environment around the C-H bonds is necessary to predict the outcome of the reaction. Recent work has also explored iridium-catalyzed para-selective C-H borylation of arenes bearing a trialkoxysilane directing group. researchgate.net
Advanced and Emerging Synthetic Techniques
Metal-Free Borylation Approaches
In recent years, metal-free borylation methods have gained significant attention as they offer a more sustainable alternative to transition-metal-catalyzed processes. These reactions often proceed via radical or photoinduced pathways.
Photoinduced metal-free borylation of aryl halides has been achieved using an in situ formed donor-acceptor complex. nih.govrsc.org This method is operationally simple and proceeds under mild conditions with visible light irradiation. nih.gov It has shown good functional group tolerance, including for aromatic silyl-ethers and unprotected phenols. nih.gov Another approach involves the use of continuous-flow photolytic conditions for the borylation of electron-rich aryl (pseudo)halides. rsc.org This technique has been successfully applied to aryl chlorides and fluorides. rsc.org These metal-free methods could be particularly advantageous for the synthesis of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, as they may offer a different reactivity profile and avoid potential issues with metal contamination in the final product. Radical borylation of aryl iodides with bis(catecholato)diboron (B79384) has also been reported under metal-free conditions. nih.gov
Decarbonylative Borylation of Precursors
Decarbonylative borylation provides a strategic route to arylboronic esters from readily available aromatic carboxylic acids or their derivatives, such as thioesters. sci-hub.senih.gov This transformation involves the cleavage of a C(acyl)-S or C(acyl)-O bond and the formal replacement of the carbonyl-containing group with a boryl group. Rhodium and nickel complexes are commonly employed as catalysts for this process. sci-hub.senih.gov
The reaction proceeds via the oxidative addition of the C-S or C-O bond to the metal center, followed by decarbonylation to form an aryl-metal intermediate, which then undergoes reaction with a diboron reagent to yield the arylboronic ester. sci-hub.se This method is valued for its broad functional-group tolerance, allowing for the conversion of complex carboxylic acids, including existing drugs, into their corresponding boronate esters. sci-hub.se
This approach could be hypothetically applied to a precursor like 4-benzyloxy-5-chloro-2-fluorobenzoic acid, transforming it directly into the desired boronic acid derivative.
Table 2: Examples of Decarbonylative Borylation of Aromatic Thioesters
| Aromatic Thioester | Catalyst / Ligand | Borylation Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| S-Ethyl 4-methoxythiobenzoate | [Rh(cod)Cl]₂ / Xantphos | B₂pin₂ | KOAc, Toluene, 130°C | 4-Methoxyphenylboronic acid pinacol (B44631) ester | 94 | sci-hub.se |
| S-Ethyl 4-(trifluoromethyl)thiobenzoate | [Rh(cod)Cl]₂ / Xantphos | B₂pin₂ | KOAc, Toluene, 130°C | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 99 | sci-hub.se |
| S-Ethyl 2-naphthoate | [Rh(cod)Cl]₂ / Xantphos | B₂pin₂ | KOAc, Toluene, 130°C | 2-Naphthylboronic acid pinacol ester | 99 | sci-hub.se |
| S-Ethyl 3-chlorothiobenzoate | [Rh(cod)Cl]₂ / Xantphos | B₂pin₂ | KOAc, Toluene, 130°C | 3-Chlorophenylboronic acid pinacol ester | 88 | sci-hub.se |
Desulfonylative Cross-Coupling for Related Fluorinated Aryl Systems
While not a direct borylation method, desulfonylative cross-coupling represents a valuable strategy for constructing C-C bonds in complex, fluorinated aryl systems, which can be precursors to or analogs of the target boronic acid. researchgate.net In these reactions, an organosulfone acts as an electrophilic partner, with the sulfonyl group serving as a leaving group. researchgate.netresearchgate.net This approach is particularly useful in Suzuki-Miyaura cross-coupling reactions, where an aryl sulfone can couple with an arylboronic acid. researchgate.net
Palladium and nickel catalysts are often used to facilitate the cleavage of the C-SO₂ bond and subsequent bond formation. researchgate.net This methodology is advantageous for late-stage functionalization and allows for the synthesis of structurally diverse, fluorinated biaryls from stable and readily accessible sulfone precursors. researchgate.net
Table 3: Examples of Pd-Catalyzed Desulfonylative Suzuki-Miyaura Cross-Coupling
| Fluorinated Benzyl (B1604629) Triflone | Arylboronic Acid | Catalyst / Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenyl(difluoro)methyl triflone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 60°C | 1-(Difluoromethyl)-4-methoxy-1,1'-biphenyl | 91 | researchgate.net |
| Phenyl(difluoro)methyl triflone | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 60°C | 4'-Fluoro-4-(difluoromethyl)-1,1'-biphenyl | 86 | researchgate.net |
| (4-Chlorophenyl)(difluoro)methyl triflone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 60°C | 4-Chloro-1-(difluoromethyl)-1,1'-biphenyl | 78 | researchgate.net |
Synthetic Route Design and Optimization for 4-Benzyloxy-5-chloro-2-fluorophenylboronic Acid
Strategic Introduction of Benzyloxy, Chloro, and Fluoro Moieties
The synthesis of a polysubstituted aromatic compound like 4-benzyloxy-5-chloro-2-fluorophenylboronic acid requires careful strategic planning regarding the sequence of substituent introduction. The electronic and steric effects of each group must be considered as they direct the regioselectivity of subsequent electrophilic aromatic substitution (EAS) or ortho-metalation steps. researchgate.netyoutube.com
A plausible retrosynthetic approach would begin with a commercially available, suitably substituted precursor. For instance, starting from 2-fluoro-4-nitrophenol, the synthesis could proceed as follows:
Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether. This ether group is a strong ortho,para-director.
Chlorination: Introduction of the chloro group. The benzyloxy and fluoro groups will direct the incoming electrophile. The benzyloxy group directs ortho/para, while the fluorine directs ortho/para but is a deactivator. The most likely position for chlorination would be ortho to the powerful benzyloxy directing group, at the C-5 position.
Reduction: Conversion of the nitro group to an amine.
Sandmeyer-type Borylation: Conversion of the resulting aniline (B41778) derivative to the corresponding boronic acid via diazotization followed by reaction with a boron source. orgsyn.org
Alternative routes might involve ortho-directed metalation, where existing substituents guide a strong base to deprotonate a specific C-H bond, followed by quenching with a borate ester. organic-chemistry.org
Challenges in Selectivity and Yield for Highly Substituted Systems
Synthesizing highly substituted aromatic systems is fraught with challenges, primarily concerning regioselectivity and yield. nih.govrsc.org
Regioselectivity: In electrophilic substitution steps, such as chlorination, the presence of multiple directing groups (benzyloxy and fluoro) can lead to the formation of isomeric byproducts. researchgate.net The benzyloxy group is a strong activating ortho,para-director, while the fluoro group is a deactivating ortho,para-director. While the desired 5-chloro isomer is electronically and sterically favored, other isomers may form, complicating purification and reducing the yield of the desired product.
Steric Hindrance: The final borylation step, whether via metalation-borylation or a cross-coupling approach, can be impeded by steric hindrance. The target C-1 position is flanked by two substituents (fluoro and benzyloxy), which can hinder the approach of bulky reagents and lower the reaction efficiency.
Scalable Synthetic Protocols
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges related to cost, safety, and robustness. google.com
Reagent Selection: For large-scale synthesis, expensive catalysts (e.g., palladium, rhodium) and hazardous reagents like organolithiums are often avoided. google.com Safer and more cost-effective alternatives are preferred. Metal-free methods, such as photoinduced borylation, are attractive for scalability and have been demonstrated to work on a gram scale and even under continuous-flow conditions. nih.govacs.org
Process Optimization: A scalable protocol must be robust and reproducible. This involves minimizing the number of synthetic steps and avoiding difficult purifications like column chromatography. Crystallization is a preferred method for purification on a large scale. google.com "One-pot" procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov
Safety and Environmental Impact: The safety of handling reagents and the environmental impact of the process are paramount. Solvents should be chosen to minimize toxicity and waste. The development of catalytic processes that operate in greener solvents, such as water or ethanol, is an ongoing goal in process chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms. For 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, along with multi-dimensional techniques, would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenylboronic acid core and the benzyloxy substituent. The protons on the highly substituted aryl core are expected to appear as two distinct signals due to their unique electronic environments. The proton at the C3 position, being ortho to both the fluorine and the boronic acid group, would likely appear as a doublet of doublets. The proton at the C6 position, flanked by the chloro and benzyloxy groups, would also be expected to present as a doublet, with coupling to the adjacent fluorine atom.
The benzyloxy moiety would be characterized by a singlet for the methylene (B1212753) (-CH₂-) protons, typically found in the range of 5.0-5.5 ppm. The five protons of the phenyl ring of the benzyloxy group would likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe, but could appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the phenylboronic acid core would exhibit chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C2) would show a large one-bond carbon-fluorine coupling constant (¹JCF). Similarly, the carbon attached to the boronic acid group (C1) and the benzyloxy group (C4) would have characteristic chemical shifts. The presence of the electron-withdrawing chlorine atom would also influence the chemical shifts of the adjacent carbon atoms. The benzylic methylene carbon is expected to have a signal around 70 ppm, while the carbons of the benzyl (B1604629) phenyl ring would appear in the aromatic region (approximately 127-136 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aryl-H (C3-H) | 7.0 - 7.3 (dd) | ~115-120 (d, ²JCF) |
| Aryl-H (C6-H) | 7.5 - 7.8 (d) | ~125-130 (d, ³JCF) |
| Benzyl-CH₂ | 5.0 - 5.5 (s) | ~70 |
| Benzyl-Ph-H | 7.2 - 7.5 (m) | ~127-129 (ortho, meta), ~135-137 (ipso) |
| B(OH)₂ | broad singlet | - |
| C1-B | - | ~130-135 (d) |
| C2-F | - | ~158-162 (d, ¹JCF) |
| C4-O | - | ~155-160 |
| C5-Cl | - | ~120-125 |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, J = coupling constant.
¹¹B NMR spectroscopy is a specialized technique used to probe the environment of the boron nucleus. For arylboronic acids, the ¹¹B chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring and the coordination state of the boron atom. In its trigonal planar boronic acid form, 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is expected to exhibit a single, relatively broad resonance in the ¹¹B NMR spectrum. The chemical shift is anticipated to be in the range of +28 to +33 ppm, which is characteristic of arylboronic acids. The electron-withdrawing effects of the fluorine and chlorine atoms on the phenyl ring would likely shift the resonance slightly downfield compared to unsubstituted phenylboronic acid.
Predicted ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹¹B | +28 to +33 | Broad Singlet |
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The ¹⁹F NMR spectrum of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine will be influenced by the electronic effects of the other substituents. The benzyloxy group at the para position is electron-donating through resonance, while the ortho boronic acid and meta chloro groups are electron-withdrawing. The interplay of these effects will determine the final chemical shift. The fluorine signal is expected to appear as a doublet of doublets due to coupling with the ortho proton (C3-H) and a smaller coupling to the meta proton (C6-H).
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -110 to -125 | Doublet of Doublets |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, confirming the ortho and meta relationships between the protons on the phenylboronic acid core.
HSQC: An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in both the aryl core and the benzyloxy moiety.
HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations between the benzylic protons and the C4 carbon, as well as correlations between the aromatic protons and the surrounding quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is expected to display a number of characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group, likely showing hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The spectrum would also feature characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.orgopenstax.orgpressbooks.pubvscht.czorgchemboulder.com The C-O stretching of the benzyloxy ether linkage would likely produce a strong band around 1250 cm⁻¹. The presence of the C-F and C-Cl bonds would result in absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.
Predicted FTIR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| B-O Stretch | 1330 - 1380 | Strong |
| C-O Stretch (Ether) | 1230 - 1270 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides valuable insights into the molecular vibrations of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, offering a vibrational fingerprint that is characteristic of its specific arrangement of atoms and chemical bonds. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to infrared spectroscopy.
The analysis of the Raman spectrum of this compound would reveal key vibrational modes associated with its distinct functional groups. The phenyl ring vibrations typically dominate the spectrum, with characteristic peaks for C-C stretching and ring breathing modes. The presence of substituents (benzyloxy, chloro, fluoro, and boronic acid groups) on the phenyl ring influences the positions and intensities of these bands.
Specific vibrational signatures that would be expected in the Raman spectrum of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid include:
C-Cl Stretching: A strong band is anticipated in the region of 580–680 cm⁻¹, which is characteristic of the carbon-chlorine stretching vibration. utoronto.ca The exact position of this band can be influenced by the electronic environment of the phenyl ring.
C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong band, typically in the range of 990–1100 cm⁻¹. utoronto.ca
Boronic Acid Group Vibrations: The B-O-H bending and B-C stretching vibrations of the boronic acid moiety would give rise to characteristic bands. The symmetric stretching of the B(OH)₂ group is often observed in the Raman spectra of phenylboronic acids. mdpi.com
Benzyloxy Group Vibrations: The benzyloxy group would contribute several characteristic bands, including those from the aromatic ring of the benzyl group and the C-O-C ether linkage.
A representative, albeit hypothetical, summary of the key Raman shifts for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is presented in the table below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-Cl Stretch | 580 - 680 | Strong |
| C-F Stretch | 990 - 1100 | Strong |
| Phenyl Ring Breathing | ~1000 | Strong |
| B-O-H Bend | 1150 - 1200 | Medium |
| B-C Stretch | 1300 - 1350 | Medium |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
These assignments are based on established group frequencies and data from structurally related compounds. utoronto.camdpi.comnih.gov Experimental determination of the Raman spectrum for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid would be necessary for precise band assignments and a complete vibrational analysis.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid with high precision. This allows for the unambiguous determination of its elemental formula. Given the presence of chlorine, the isotopic pattern of the molecular ion peak would be a key diagnostic feature, with the characteristic M and M+2 peaks in an approximate 3:1 ratio.
The theoretical exact mass of the most abundant isotope of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid (C₁₃H₁₁B³⁵ClFO₃) can be calculated and compared with the experimentally determined value to confirm the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁BClFO₃ |
| Theoretical Exact Mass (Monoisotopic) | 276.0423 u |
An experimentally determined exact mass that is within a few parts per million (ppm) of the theoretical value would provide strong evidence for the proposed molecular formula.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing the purity of a sample of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid and for elucidating its structure through fragmentation analysis. scirp.org The compound would first be separated from any impurities using liquid chromatography, and then the eluted compound would be introduced into the mass spectrometer for analysis.
In the MS/MS experiment, the molecular ion of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways would include:
Loss of the benzyloxy group: Cleavage of the ether bond could lead to the loss of a benzyl radical or a benzyloxy radical.
Loss of the boronic acid group: Fragmentation of the boronic acid moiety could occur through various pathways, including the loss of water or the entire B(OH)₂ group.
Cleavage of the phenyl ring: Under higher energy conditions, fragmentation of the aromatic ring could be observed.
A plausible fragmentation pattern for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 276.04 | 185.00 | C₇H₇ (Benzyl) | [HOOC-C₆H₂(Cl)(F)-B(OH)₂]⁺ |
| 276.04 | 91.05 | C₆H₄ClFO₃B | [C₇H₇]⁺ (Tropylium ion) |
| 276.04 | 258.03 | H₂O | [C₁₃H₉BClFO₂]⁺ |
This detailed fragmentation analysis, in conjunction with the exact mass determination, would provide a comprehensive structural confirmation of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid.
X-ray Diffraction (XRD) Analysis
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid would allow for its complete solid-state structure determination by single-crystal X-ray diffraction. This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles.
Based on the structures of other phenylboronic acids, it is expected that the molecule would adopt a largely planar conformation, although some twisting around the C-B and C-O bonds is likely. wiley-vch.de The boronic acid group is expected to be trigonal planar. cdnsciencepub.com
A hypothetical table of selected crystallographic parameters is presented below, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.0 |
| Volume (ų) | 1250 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.46 |
The crystal packing of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is expected to be dominated by hydrogen bonding interactions involving the boronic acid groups. Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, and it is likely that this compound would exhibit a similar packing motif. cdnsciencepub.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.
For 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, a Hirshfeld surface analysis would likely reveal the following key intermolecular interactions:
O-H···O Hydrogen Bonds: Strong hydrogen bonds between the hydroxyl groups of the boronic acid moieties of adjacent molecules would be the primary driving force for the crystal packing.
Halogen Bonds: The chlorine and fluorine atoms could participate in halogen bonding or other weak intermolecular interactions.
van der Waals Forces: A significant contribution from non-specific van der Waals forces would also be expected.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of phenylboronic acid derivatives. These calculations provide a foundational understanding of the molecule's geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. youtube.com For 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization). researchgate.netresearchgate.net
The optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. From this optimized structure, key geometric parameters can be extracted. Theoretical calculations for related phenylboronic acid molecules have been performed to determine these parameters. researchgate.net
Table 1: Selected Predicted Geometric Parameters for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-B | 1.55 Å |
| B-O | 1.37 Å | |
| C-Cl | 1.74 Å | |
| C-F | 1.35 Å | |
| C-O (ether) | 1.38 Å | |
| Bond Angle | C-B-O | 121.5° |
| O-B-O | 117.0° | |
| C-C-F | 119.5° | |
| C-C-Cl | 120.5° | |
| Dihedral Angle | C-C-C-B | ~180° |
| C-O-C-C (benzyl) | ~115° |
Note: These values are representative and would be derived from a DFT geometry optimization calculation.
The electronic structure of the molecule is also elucidated through DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining chemical stability; a larger gap implies higher stability and lower chemical reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule. mdpi.com For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be located around the boronic acid protons. mdpi.com
Once the ground-state geometry is optimized, theoretical calculations can predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F). liverpool.ac.uk While predictions require careful benchmarking, they can be invaluable for assigning experimental spectra and understanding how the electronic environment influences each nucleus.
Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) relative to TMS
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (B(OH)₂) | 8.0 - 8.5 |
| ¹H (aromatic) | 7.0 - 7.8 |
| ¹³C (C-B) | 125 - 130 |
| ¹³C (C-O) | 155 - 160 |
| ¹¹B | 28 - 32 |
| ¹⁹F | -110 to -120 |
Note: Predicted shifts are illustrative and can vary based on the computational method and solvent model used.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, characteristic vibrations would include O-H stretching of the boronic acid group, C=C stretching in the aromatic rings, and stretching modes for the C-F, C-Cl, C-O, and B-O bonds.
The presence of several rotatable bonds—notably the C-O bond of the benzyloxy group and the C-B bond—means that 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid can exist in multiple conformations. A computational conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.
Reaction Mechanism Elucidation
Theoretical chemistry is a powerful asset for elucidating the detailed mechanisms of chemical reactions. For boronic acids, this often involves studying their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net
Understanding a reaction mechanism requires identifying the transition states (TS) that connect reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize these transient structures.
For a Suzuki-Miyaura cross-coupling reaction involving 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, DFT calculations can be used to model the key steps of the catalytic cycle:
Oxidative Addition: The addition of an aryl halide to the Pd(0) catalyst.
Transmetalation: The transfer of the substituted phenyl group from the boron atom to the palladium center. This is often the rate-determining step, and its transition state involves the boronate species interacting with the Pd(II) complex. organic-chemistry.org
Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
By calculating the structures and energies of the transition states for each step, the activation energy (the energy barrier that must be overcome) can be determined. This analysis reveals which pathway is most favorable and how the electronic and steric effects of the substituents (benzyloxy, chloro, fluoro) influence the reaction rate.
By computing the energies of all reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction, mapping out the entire catalytic cycle.
Table 3: Illustrative Relative Energies for a Suzuki-Miyaura Coupling Catalytic Cycle
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Catalyst + Boronic Acid + Aryl Halide | 0.0 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| TS1 | Transmetalation Transition State | +15.5 |
| Intermediate 2 | Post-Transmetalation Complex | -12.0 |
| TS2 | Reductive Elimination Transition State | +5.7 |
| Products | Coupled Product + Regenerated Catalyst | -25.8 |
Note: These are hypothetical energy values for a representative catalytic cycle, demonstrating the energy changes along the reaction pathway.
Such energy profiles are invaluable for understanding reaction kinetics and thermodynamics. They can explain the efficiency of certain catalysts, predict the effects of modifying the boronic acid substrate, and guide the design of new and improved cross-coupling methodologies. researchgate.net
Role of Halogen and Benzyloxy Substituents in Reaction Energetics
The substituents on the phenyl ring—specifically the halogen atoms (fluorine and chlorine) and the benzyloxy group—play a pivotal role in modulating the reaction energetics of the boronic acid moiety. Quantum mechanical calculations can elucidate these effects by mapping the potential energy surface for reactions such as esterification with diols.
Theoretical calculations can quantify the energetic contributions of each substituent. For instance, the transition state energy for the formation of a boronate ester can be calculated and compared to that of unsubstituted phenylboronic acid. Such a comparison would likely reveal a lower activation barrier for the title compound, highlighting the dominant role of the halogen substituents in enhancing reactivity.
Table 1: Calculated Energetic Parameters for the Reaction with a Generic Diol
| Parameter | Phenylboronic Acid (Reference) | 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid |
| Activation Energy (kcal/mol) | Value | Predicted Lower Value |
| Reaction Enthalpy (kcal/mol) | Value | Predicted More Negative Value |
Note: Specific values are dependent on the theoretical model and diol used.
Intermolecular Interactions and Molecular Recognition Studies
The potential for 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid to engage in specific intermolecular interactions is fundamental to its application in molecular recognition and supramolecular chemistry.
The boronic acid group is a classic hydrogen bond donor and acceptor. In the solid state, it is anticipated that molecules of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid will form dimeric structures through hydrogen bonds between the hydroxyl groups of the boronic acid moieties. mdpi.com The benzyloxy group, with its ether oxygen, can also act as a hydrogen bond acceptor.
Furthermore, the presence of two aromatic rings—the substituted phenyl ring and the benzyl (B1604629) ring—allows for π-π stacking interactions. rsc.orgnih.gov These non-covalent interactions are crucial in governing the crystal packing and self-assembly in solution. nih.gov The electron-rich nature of the benzyloxy ring and the relatively electron-poor nature of the halogenated phenyl ring could lead to favorable offset or sandwich-herringbone π-π stacking arrangements. rsc.org Computational studies can predict the geometry and strength of these interactions. researchgate.net
Table 2: Predicted Intermolecular Interaction Energies
| Interaction Type | Estimated Energy (kcal/mol) |
| B(OH)₂ Dimer Hydrogen Bonding | -10 to -15 |
| Phenyl-Benzyl π-π Stacking | -2 to -5 |
| C-H···O/F/Cl Hydrogen Bonding | -1 to -3 |
The primary function of boronic acids in molecular recognition is their ability to form reversible covalent bonds with diols. researchgate.netnih.gov Theoretical models, often employing Density Functional Theory (DFT), can be used to study the binding of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid with various diols, including biologically relevant molecules like saccharides. semanticscholar.org
These models can predict the preferred binding geometries and calculate the binding energies. The increased Lewis acidity of the boron center, due to the halogen substituents, is expected to lead to stronger binding affinities with diols compared to unsubstituted phenylboronic acid. nih.govacs.org The benzyloxy group can also play a role in directing the binding through secondary interactions with the diol or a larger biological ligand. For instance, the benzyl group could engage in hydrophobic or π-stacking interactions within a protein binding pocket, leading to enhanced selectivity. nih.gov
Structure-Reactivity Relationship (SAR) Computational Analysis
Computational SAR studies provide a systematic way to understand how the structural features of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid influence its chemical reactivity.
The fluorine and chlorine atoms significantly alter the electronic properties of the aromatic ring. Their strong electronegativity leads to a general deactivation of the ring towards electrophilic aromatic substitution. researchgate.net However, their ability to donate a lone pair of electrons via resonance can direct incoming electrophiles to the ortho and para positions.
Computational methods can be used to calculate molecular descriptors such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO). The electrostatic potential map would visually demonstrate the electron-deficient nature of the halogenated ring. The LUMO energy is expected to be lowered by the presence of the halogens, indicating an increased susceptibility to nucleophilic attack, which is relevant for reactions at the boron center. The substitution of aromatic hydrogens with fluorines can have dramatic effects on the strengths of halogen bonds, leading to interactions that can be significantly stronger. researchgate.net
Table 3: Calculated Electronic Properties
| Property | Phenylboronic Acid (Reference) | 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid |
| HOMO Energy (eV) | Value | Predicted Lower Value |
| LUMO Energy (eV) | Value | Predicted Lower Value |
| Dipole Moment (Debye) | Value | Predicted Higher Value |
Sterically, the benzyloxy group is bulky. This steric hindrance can influence the approach of reactants to the boronic acid group and can affect the rotational freedom around the C-O bond. Computational modeling can quantify these steric effects by calculating rotational barriers and mapping the steric landscape of the molecule. This steric profile is important for understanding its potential to fit into confined spaces such as the active sites of enzymes.
Applications in Advanced Chemical Research
A Versatile Intermediate in Complex Organic Synthesis
Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. The specific substitution pattern of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid makes it a highly promising intermediate for the synthesis of intricate organic molecules.
Envisioned Role in the Construction of Poly-Substituted Biaryl Frameworks
The Suzuki-Miyaura coupling reaction is a cornerstone of biaryl synthesis, and 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is an ideal candidate for this transformation. The boronic acid moiety allows for the formation of a new carbon-carbon bond with a variety of aryl halides or triflates. The presence of the chloro and fluoro substituents provides handles for further, selective chemical modifications, enabling the construction of highly substituted biaryl structures that are often found in pharmaceuticals, agrochemicals, and organic electronics. The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group.
A Building Block for Advanced Chemical Scaffolds with Differentiated Functionality
Beyond biaryl synthesis, this compound is a valuable building block for creating more complex, three-dimensional molecules. The orthogonal reactivity of the boronic acid, chloro, and fluoro groups, along with the protected phenol, allows for a stepwise and controlled introduction of different functional groups. This "differentiated functionality" is highly sought after in medicinal chemistry for the synthesis of compound libraries for drug discovery and in the development of sophisticated ligands for catalysis.
Anticipated Contributions to Catalysis
The inherent reactivity and structural features of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid suggest its utility as both a precursor to catalytic systems and a component in the design of advanced ligands.
A Precursor for Homogeneous and Heterogeneous Catalytic Systems
While not a catalyst itself, this boronic acid can be transformed into various catalytically active species. For instance, it could be utilized in the synthesis of N-heterocyclic carbene (NHC) precursors or other complex organic molecules that can act as ligands in homogeneous catalysis. Furthermore, the boronic acid functionality can be used to anchor the molecule onto a solid support, such as silica (B1680970) or a polymer resin. Subsequent chemical modifications could then generate a heterogeneous catalyst, which offers the advantages of easy separation and recyclability.
A Foundation for Ligand Design in Metal-Catalyzed Transformations
The development of new ligands is crucial for advancing metal-catalyzed reactions. The substituted phenyl ring of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid provides a rigid and tunable scaffold for ligand design. The chloro and fluoro substituents can influence the electronic properties of a resulting ligand, thereby modulating the reactivity and selectivity of a metal center. The benzyloxy group can be deprotected to a phenol, which can then be used as a coordination site for a metal or as a point of attachment for further ligand elaboration.
Prospective Developments in Materials Science
The unique combination of aromatic, halogen, and boronic acid functionalities in 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid makes it an intriguing candidate for the development of novel materials with tailored properties. Its potential applications could span from organic electronics to sensor technology. The ability to form stable covalent bonds via the boronic acid group, coupled with the electronic influence of the halogen substituents, could be harnessed to create advanced polymers, covalent organic frameworks (COFs), or functional thin films.
No Published Research Found for "4-Benzyloxy-5-chloro-2-fluorophenylboronic acid" in Specified Advanced Applications
Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings or detailed applications have been identified for the chemical compound 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid within the advanced research areas requested.
While the compound is listed by some chemical suppliers, indicating its availability for research purposes, there is currently no published data detailing its use in the synthesis of boron-containing polymers, as a precursor for functional nanomaterials, or for integration into advanced polymer resins.
Furthermore, its role as a synthetic intermediate in chemical biology and medicinal chemistry—specifically as a building block for novel chemical libraries, a probe for molecular recognition studies, or a precursor for enzyme inhibitor scaffolds—is not documented in the accessible scientific literature.
The requested article structure is highly specific, focusing on detailed research findings and applications. The absence of any such information for "4-Benzyloxy-5-chloro-2-fluorophenylboronic acid" prevents the generation of a scientifically accurate and thorough article that adheres to the provided outline.
Research in the field of boronic acids is vast, with many derivatives being explored for a wide range of applications. However, it appears that this particular substituted phenylboronic acid has not yet been the subject of published studies in the specified domains.
General Context of Related Phenylboronic Acids
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
Research into arylboronic acids has led to significant advancements in organic synthesis, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov Methodological breakthroughs have expanded the toolkit for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key advancements relevant to the synthesis of complex molecules like 4-benzyloxy-5-chloro-2-fluorophenylboronic acid include:
Catalytic C-H Borylation: The development of iridium and rhodium-catalyzed C-H borylation has provided a more direct and atom-economical route to arylboronic esters, which are precursors to boronic acids. nih.govresearchgate.net These methods offer alternative regioselectivity compared to traditional electrophilic substitutions, often favoring sterically less hindered positions. nih.gov More recently, the use of less expensive iron catalysts has been explored, aligning with the principles of green chemistry. chimia.ch
Expanded Substrate Scope: Modern catalytic systems demonstrate remarkable tolerance to a wide array of functional groups, enabling the synthesis of highly functionalized arylboronic acids. nih.gov This is crucial for creating complex building blocks that can be carried through multi-step synthetic sequences without the need for extensive protecting group strategies.
Novel Coupling Methodologies: Beyond the Suzuki-Miyaura reaction, arylboronic acids are now employed in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts in their own right for reactions like dehydrative C-alkylation. acs.org
These advancements have collectively made it more feasible to synthesize and utilize intricately substituted arylboronic acids, paving the way for the exploration of new chemical space.
Unresolved Challenges and Open Questions
Despite the significant progress, the synthesis and application of complex arylboronic acids are not without their challenges. The synthesis of multi-substituted patterns, as seen in 4-benzyloxy-5-chloro-2-fluorophenylboronic acid, can still be a demanding endeavor.
Current hurdles include:
Regioselectivity: Achieving precise regiocontrol during the initial borylation of a multi-substituted aromatic ring remains a significant challenge. The directing effects of multiple, and sometimes conflicting, substituents can lead to mixtures of isomers that are difficult to separate.
Scale-up and Cost: While catalytic methods have improved efficiency, the cost and availability of precious metal catalysts and specialized ligands can be a barrier to large-scale synthesis. The development of more robust and cost-effective catalytic systems is an ongoing area of research.
An open question in the field is how the interplay of multiple different substituents (e.g., the electron-donating benzyloxy group and the electron-withdrawing halogens in the target molecule) precisely influences the reactivity and stability of the boronic acid moiety. A deeper understanding of these structure-activity relationships is needed to guide the rational design of new reagents and reactions.
Future Directions in the Synthesis and Applications of Fluorinated, Chlorinated, and Benzyloxy-Substituted Arylboronic Acids
The presence of fluorine and chlorine atoms in arylboronic acids is of particular interest for medicinal chemistry. Halogen bonds can play a significant role in drug-target interactions, and the introduction of fluorine can modulate a molecule's metabolic stability and pharmacokinetic properties. nih.gov The benzyloxy group offers a handle for further functionalization and can also influence the molecule's solubility and binding characteristics.
Future research in this area is likely to focus on several key themes:
Medicinal Chemistry: Arylboronic acids containing halogens and ether linkages are valuable scaffolds for the development of new therapeutic agents. For instance, phenylboronic acid derivatives are being explored for their ability to target sialic acid, which is overexpressed in some cancer cells, and for applications in glucose sensing and self-regulated insulin (B600854) delivery. japsonline.comjapsonline.comnih.gov The unique electronic signature of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid makes it an attractive starting point for the synthesis of novel enzyme inhibitors and receptor modulators.
Materials Science: The ability of arylboronic acids to participate in the formation of robust covalent bonds makes them useful in the construction of advanced materials. Borylated functional π-systems are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The specific substitution pattern of the target compound could be leveraged to fine-tune the electronic properties of such materials.
Late-Stage Functionalization: A major goal in synthetic chemistry is the ability to modify complex molecules at a late stage in the synthesis. The development of new borylation methods that can selectively introduce a boronic acid group into a complex, halogenated, and ether-containing molecule would be a significant step forward.
The following table summarizes the potential applications of this class of compounds:
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Enzyme Inhibitors | Halogen bonding and steric bulk can enhance binding affinity and selectivity. |
| Drug Delivery Systems | Phenylboronic acids can interact with diols, enabling targeted delivery to specific cell types. mdpi.com | |
| Biosensors | The interaction of boronic acids with sugars can be used for glucose sensing. mdpi.com | |
| Materials Science | Organic Electronics | Arylboronic acids are key building blocks for conjugated polymers and other functional materials. nih.gov |
| Supramolecular Chemistry | The reversible nature of boronic ester formation can be used to create dynamic self-assembling systems. |
Potential for New Discoveries within Complex Boronic Acid Derivatives
The vast and largely unexplored chemical space of complex boronic acid derivatives holds immense potential for new discoveries. Traditional synthesis of boronic acids has often been sequential and time-consuming, limiting the diversity of available building blocks. nih.gov However, new approaches, such as the use of multicomponent reactions and high-throughput synthesis platforms, are beginning to unlock this potential. rug.nl
Molecules like 4-benzyloxy-5-chloro-2-fluorophenylboronic acid represent a gateway to novel molecular architectures. The strategic placement of functional groups allows for a multitude of subsequent transformations. For example, the chloro and fluoro substituents can be used as handles for further cross-coupling reactions, while the benzyloxy group can be deprotected to reveal a phenol (B47542) for subsequent derivatization.
The future of this field will likely be driven by:
Library Synthesis: The creation of large libraries of diverse and complex boronic acids will provide a rich resource for drug discovery and materials science. nih.gov
Computational Chemistry: In silico screening and predictive modeling will play an increasingly important role in identifying promising new boronic acid derivatives and guiding their synthesis.
Interdisciplinary Collaboration: The continued collaboration between synthetic chemists, medicinal chemists, materials scientists, and biologists will be essential to fully realize the potential of these versatile molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves sequential functionalization of a phenyl ring.
Benzyloxy introduction : Protect the hydroxyl group of a phenolic precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Halogenation : Introduce chloro and fluoro substituents via electrophilic substitution or directed ortho-metalation (e.g., using N-chlorosuccinimide or Selectfluor®) .
Boronic acid formation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at reflux .
- Critical steps : Ensure anhydrous conditions during borylation to prevent boronic acid hydrolysis. Monitor reaction progress via TLC or LC-MS.
Q. How can researchers confirm the structural integrity and purity of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid?
- Characterization techniques :
- NMR spectroscopy :
- ¹H NMR : Identify benzyloxy protons (δ ~4.9–5.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and fluorine coupling patterns .
- ¹⁹F NMR : Confirm fluorine substitution (chemical shifts vary based on electronic environment) .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
- Melting point : Compare observed values with literature (if available) to detect impurities .
Advanced Research Questions
Q. How do the substituents (benzyloxy, chloro, fluoro) influence the reactivity of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?
- Steric and electronic effects :
- Benzyloxy group : Enhances steric hindrance, potentially slowing transmetalation but stabilizing intermediates via π-π interactions .
- Chloro and fluoro substituents : Electron-withdrawing groups reduce electron density at the boron center, increasing oxidative stability but potentially lowering reactivity .
- Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to improve solubility.
- Adjust catalyst loading (e.g., 2–5 mol% Pd) and temperature (80–100°C) to balance reaction rate and side reactions .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound across different studies?
- Case analysis :
- Contradiction example : A study reports 85% yield in a Suzuki coupling, while another achieves only 50%.
- Possible factors :
- Protecting group stability : Benzyloxy groups may cleave under acidic/basic conditions, altering reactivity .
- Substituent positioning : Ortho-fluorine can hinder palladium coordination, requiring ligand optimization (e.g., SPhos instead of PPh₃) .
- Methodological adjustments :
- Conduct control experiments with varying ligands, bases (e.g., Cs₂CO₃ vs. K₃PO₄), and solvents.
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
